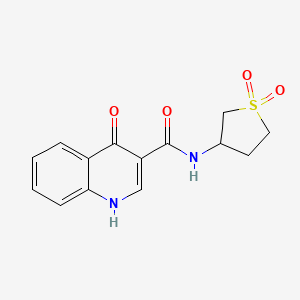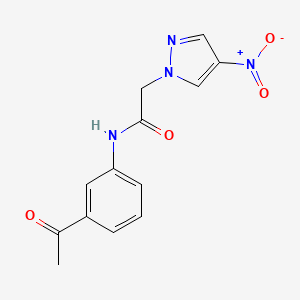![molecular formula C18H25NO B6058620 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058620.png)
1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is used in scientific research for its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is not fully understood. However, it has been shown to bind to the sigma-1 receptor and modulate its activity. This modulation of the sigma-1 receptor activity may result in the regulation of various cellular processes such as calcium signaling, ion channel regulation, and protein folding.
Biochemical and Physiological Effects
1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine in lab experiments is its potential pharmacological properties. It has been shown to have neuroprotective, antidepressant, and anxiolytic effects in animal models. However, one of the limitations of using this compound is its limited availability and high cost. It is also important to note that the effects of this compound may vary depending on the species, dose, and route of administration.
Future Directions
There are several future directions for the research on 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine. One direction is to investigate its potential therapeutic effects in various neurological and psychiatric disorders such as Alzheimer's disease, depression, and anxiety. Another direction is to study its mechanism of action and its interaction with the sigma-1 receptor. Furthermore, it is important to investigate the safety and toxicity of this compound in animal models and humans. Finally, the synthesis of analogs of this compound may lead to the discovery of new sigma-1 receptor agonists with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves the reaction of 2-(2-methylphenyl)ethylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography to obtain a pure white crystalline powder.
Scientific Research Applications
1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is used in scientific research for its potential pharmacological properties. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. Sigma-1 receptor agonists have been shown to have potential therapeutic effects in various neurological and psychiatric disorders such as Alzheimer's disease, depression, and anxiety.
properties
IUPAC Name |
cyclopropyl-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-14-5-2-3-7-16(14)9-8-15-6-4-12-19(13-15)18(20)17-10-11-17/h2-3,5,7,15,17H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWRYXPPDYBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6058548.png)
![methyl 2-({[(4-ethyl-5-hexyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6058556.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-bromobenzoate](/img/structure/B6058566.png)
![3-ethyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6058573.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6058577.png)
![3-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-methylquinazolin-4(3H)-one](/img/structure/B6058581.png)

![N-(2-isopropyl-6-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6058595.png)

![methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058603.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6058609.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-pyridinyl)propanamide](/img/structure/B6058629.png)